![molecular formula C9H9N3O2 B1597839 2,5-dimethyl-4-nitro-1H-benzimidazole CAS No. 90349-14-7](/img/structure/B1597839.png)
2,5-dimethyl-4-nitro-1H-benzimidazole
Overview
Description
2,5-dimethyl-4-nitro-1H-benzimidazole is a benzimidazole derivative . Benzimidazole is a heterocyclic aromatic organic compound that consists of the fusion of benzene and imidazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Molecular Structure Analysis
The molecular formula of 2,5-dimethyl-4-nitro-1H-benzimidazole is C9H9N3O2 . It is a derivative of benzimidazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Scientific Research Applications
Anticancer Activity
Benzimidazole derivatives, including 2,5-dimethyl-4-nitro-1H-benzimidazole, have been extensively studied for their potential as anticancer agents. The structure-activity relationship (SAR) of these compounds reveals that the presence of nitro and methyl groups can significantly influence their bioactivity against cancer cell lines . Research indicates that modifications to the benzimidazole core can lead to the development of new drugs with enhanced anticancer properties.
Antimicrobial Properties
The antimicrobial efficacy of benzimidazole derivatives is well-documented. Compounds like 2,5-dimethyl-4-nitro-1H-benzimidazole have shown inhibitory actions against various strains of microbes, including Staphylococcus aureus and Mycobacterium tuberculosis H37Rv . This makes them valuable in the development of new antimicrobial therapies.
Enzyme Inhibition
Benzimidazole analogs have been identified as potent inhibitors of various enzymes involved in therapeutic applications. They exhibit a wide range of pharmacological uses, including as antidiabetic, antiviral, antihistamine, and more . The specific structural features of 2,5-dimethyl-4-nitro-1H-benzimidazole contribute to its enzyme inhibitory capabilities.
Synthesis of Heterocyclic Compounds
The synthesis of benzimidazole derivatives, including 2,5-dimethyl-4-nitro-1H-benzimidazole, is crucial in the formation of heterocyclic compounds used in pharmaceuticals. These compounds are synthesized through condensation reactions and have a wide range of biological activities .
Accelerated Microdroplet Synthesis
A novel application of benzimidazole derivatives is in the accelerated microdroplet synthesis of heterocyclic compounds. This metal-free route allows for the rapid synthesis of benzimidazole and its derivatives, including 2,5-dimethyl-4-nitro-1H-benzimidazole, in ambient atmosphere conditions .
Biological and Clinical Studies
Benzimidazole motifs, including 2,5-dimethyl-4-nitro-1H-benzimidazole, have shown promising applications in biological and clinical studies. They are considered a moiety of choice due to their pharmacological properties and have been used in cardiovascular disease, neurology, endocrinology, ophthalmology, and more .
Green Chemistry Applications
The compound’s role in green chemistry is noteworthy, as it can be synthesized through non-metallic means, contributing to environmentally friendly chemical processes .
Pharmacological Profile
Lastly, the pharmacological profile of benzimidazole derivatives is extensive. They serve as a foundation for developing drugs with increased stability, bioavailability, and significant biological activity. The diverse bioactivity and therapeutic uses of these compounds make them integral to medicinal chemistry .
Future Directions
Mechanism of Action
Target of Action
2,5-Dimethyl-4-nitro-1H-benzimidazole, a derivative of imidazole, is known to have a broad range of biological activities Imidazole derivatives are known to exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that the compound may interact with a variety of targets, including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of bonds with key functional groups on the target molecules . The presence of the nitro group in the 4-position and the methyl groups in the 2,5-positions may influence the compound’s interaction with its targets, potentially enhancing its binding affinity or altering its mechanism of action.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives , it is likely that this compound affects multiple pathways. These could include pathways involved in inflammation, tumor growth, bacterial and viral infections, and other processes related to the compound’s known biological activities.
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which may influence their absorption and distribution within the body. The presence of the nitro and methyl groups may also influence the compound’s metabolism and excretion.
Result of Action
Given the compound’s known biological activities , it is likely to have a variety of effects at the molecular and cellular levels. These could include the inhibition of enzyme activity, alteration of receptor signaling, disruption of microbial cell processes, and other effects related to its known biological activities.
Action Environment
For example, the compound’s solubility in water and other polar solvents could be influenced by pH and temperature, potentially affecting its absorption and distribution within the body.
properties
IUPAC Name |
2,5-dimethyl-4-nitro-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-3-4-7-8(9(5)12(13)14)11-6(2)10-7/h3-4H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKNXWAFKNYXFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=N2)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363532 | |
Record name | 2,5-Dimethyl-4-nitro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
90349-14-7 | |
Record name | 2,5-Dimethyl-4-nitro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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